molecular formula C22H18N2O2S B3700153 (5Z)-5-{[2-methyl-1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione

(5Z)-5-{[2-methyl-1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B3700153
M. Wt: 374.5 g/mol
InChI Key: IQNFWVSZUTZZKX-ZHZULCJRSA-N
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Description

(5Z)-5-{[2-methyl-1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione is a complex organic compound that features a unique structure combining an indole moiety, a thiazolidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[2-methyl-1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-1-(prop-2-en-1-yl)-1H-indole-3-carbaldehyde with 3-phenyl-1,3-thiazolidine-2,4-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[2-methyl-1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indole or thiazolidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{[2-methyl-1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[2-methyl-1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

Compared to these similar compounds, (5Z)-5-{[2-methyl-1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione stands out due to its unique combination of an indole moiety, a thiazolidine ring, and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5Z)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-3-13-23-15(2)18(17-11-7-8-12-19(17)23)14-20-21(25)24(22(26)27-20)16-9-5-4-6-10-16/h3-12,14H,1,13H2,2H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNFWVSZUTZZKX-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC=C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC=C)/C=C\3/C(=O)N(C(=O)S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{[2-methyl-1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5Z)-5-{[2-methyl-1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5Z)-5-{[2-methyl-1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5Z)-5-{[2-methyl-1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione
Reactant of Route 5
(5Z)-5-{[2-methyl-1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5Z)-5-{[2-methyl-1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione

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